N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
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Description
N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide, also known as CT-PP or compound 1, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects, making it a promising candidate for future drug development.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Characterization : Derivatives of 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl, including compounds similar to N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide, have been synthesized and characterized through various techniques like NMR, IR, and MS. These compounds are of interest due to their structural properties and potential applications in chemistry and biochemistry (Yao, Yi, Zhou, & Xiong, 2013).
Crystal Structure Analysis : The crystal structures of similar uracil derivatives have been determined using X-ray diffraction, revealing details about their molecular arrangement and interactions. These studies are crucial for understanding the properties and potential applications of these compounds (Wuqiang Liu et al., 2014).
Biological Activities
Antitumor Activities : Some derivatives containing the 5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl group have shown selective antitumor activities in vitro, indicating the potential of these compounds in cancer research and treatment (Xiong Jing, 2011).
Herbicidal and Antimicrobial Activities : Certain compounds with structural similarities have demonstrated moderate to good selective herbicidal activity against specific plant species, and some have shown antimicrobial activity, highlighting their potential in agricultural and pharmaceutical applications (Liu et al., 2014).
Anticonvulsant Properties : Research on related N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, which share a common structural motif, indicates potential anticonvulsant properties, suggesting the relevance of these compounds in neurological research and therapy (Kamiński et al., 2015).
properties
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)-3-(2,4-dioxopyrimidin-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3S/c12-5-7-6-13-10(20-7)14-8(17)1-3-16-4-2-9(18)15-11(16)19/h2,4,6H,1,3H2,(H,13,14,17)(H,15,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVZHHHRIRLSMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CCC(=O)NC2=NC=C(S2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyanothiazol-2-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide |
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